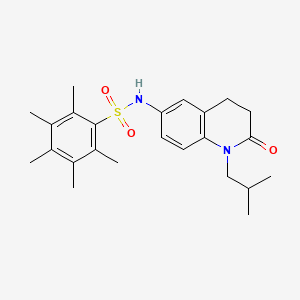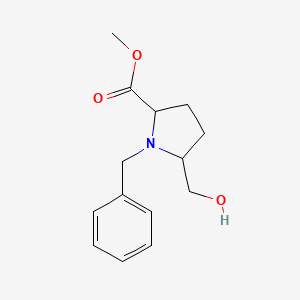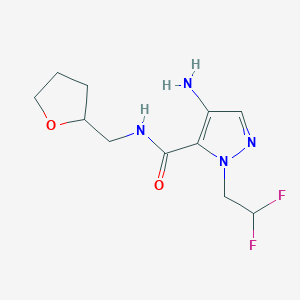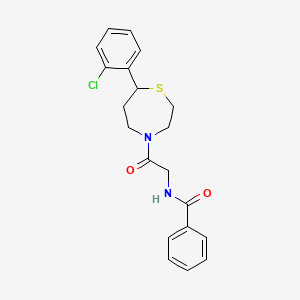![molecular formula C12H15FN2O B2688627 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1339196-74-5](/img/structure/B2688627.png)
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a promising drug in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR TKIs due to the T790M mutation.
Wissenschaftliche Forschungsanwendungen
Azetidine Compounds in Antimitotic Research
Azetidine derivatives, such as those based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, have been explored for their antimitotic properties. These compounds, with various substituents, demonstrate the structural versatility of azetidine for designing antimitotic agents, potentially useful in cancer research (Twamley, O’Boyle, & Meegan, 2020).
Azetidine Derivatives in Antibiotic Synthesis
The synthesis and antibacterial activity of azetidin-2-ones, particularly as monocyclic β-lactam antibiotics, underscore the importance of azetidine derivatives in developing new antibacterial agents. These compounds have shown strong activity against a variety of Gram-negative bacteria, including β-lactamase-producing strains (Yoshida et al., 1986).
Azetidine in Nicotinic Acetylcholine Receptor Research
Research on azetidine derivatives, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, highlights their potential as ligands for the human alpha4beta2 nicotinic acetylcholine receptor subtype. These findings are significant for neuroscience, offering pathways for the development of new diagnostic tools and treatments for neurological disorders (Doll et al., 1999).
Azetidine as a Synthon for Biologically Important Compounds
Azetidin-2-one's role as a synthon for synthesizing a variety of biologically significant molecules further showcases the compound's utility in organic chemistry and drug development. This usage includes the synthesis of beta-lactam antibiotics and various other organic molecules by exploiting the strain energy associated with the azetidine ring (Deshmukh et al., 2004).
Azetidine-Based Compounds in CNS Activity Research
The development of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents illustrates the compound's potential in central nervous system (CNS) activity research. These compounds have shown dose-dependent antidepressant and nootropic activities, indicating azetidine's promise in developing therapeutic agents for CNS disorders (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-3-1-9(2-4-11)8-15-12(16)5-10-6-14-7-10/h1-4,10,14H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVITQJFYKHDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2688548.png)

![1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide](/img/structure/B2688552.png)

![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)



![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)
![5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2688562.png)

